molecular formula C28H32N4O B2791588 1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide CAS No. 2097917-07-0

1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide

Cat. No. B2791588
CAS RN: 2097917-07-0
M. Wt: 440.591
InChI Key: FVUDPUYFGZAUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide, also known as CPP-DPPC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied for its pharmacological effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of CPP-DPCC is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of the sigma-1 receptor. The sigma-1 receptor is known to be involved in the regulation of various cellular processes, including ion channel activity, neurotransmitter release, and intracellular signaling.
Biochemical and physiological effects:
CPP-DPCC has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors. CPP-DPCC has also been shown to increase the release of various neurotransmitters, including dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP-DPCC in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using CPP-DPCC is its relatively low selectivity for the sigma-1 receptor, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on CPP-DPCC. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of CPP-DPCC in these conditions. Another area of interest is the development of more selective sigma-1 receptor ligands, which could help to elucidate the role of this receptor in various cellular processes.

Synthesis Methods

The synthesis of CPP-DPCC involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(3,3-diphenylpropyl) piperidine to yield CPP-DPCC.

Scientific Research Applications

CPP-DPCC has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is known to play a crucial role in the regulation of neuronal function. CPP-DPCC has been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O/c33-28(24-16-19-32(20-17-24)27-14-13-26(30-31-27)23-11-12-23)29-18-15-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,13-14,23-25H,11-12,15-20H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUDPUYFGZAUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide

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